5-Mercapto-2-nitrobenzoic acid

Thiol detection Ellman's assay Spectrophotometric quantification

Researchers quantifying free thiols via Ellman's method require a validated chromogenic calibration standard-generic aromatic thiols cannot substitute. 5-Mercapto-2-nitrobenzoic acid (TNB), the product of DTNB reduction, delivers the TNB²⁻ anion with a validated molar absorptivity of 13,700 M⁻¹ cm⁻¹ at 412 nm under denaturing conditions. • Validated ε₄₁₂ for accurate sulfhydryl quantification in denaturing buffers (6 M guanidinium HCl, 8 M urea) • Essential calibration standard for DTNB-based thiol detection; enables discrimination of NADH- vs NADPH-dependent reductive pathways • ≥98% purity ensures reproducible absorbance measurements without spectral interference • Functions as thiol-reactive linker for molecular umbrella conjugates (5.6-fold enhanced transmembrane oligonucleotide transport)

Molecular Formula C7H5NO4S
Molecular Weight 199.19 g/mol
CAS No. 15139-21-6
Cat. No. B089348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercapto-2-nitrobenzoic acid
CAS15139-21-6
Synonyms2-nitro-5-mercaptobenzoic acid
2-nitro-5-thiobenzoate
2-nitro-5-thiobenzoic acid
5-mercapto-2-nitrobenzoate
5-thio-2-nitrobenzoic acid
NTB cpd
thionitrobenzoate
thionitrobenzoic acid
thionitrobenzoic acid, ion (1-)
Molecular FormulaC7H5NO4S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)
InChIKeyGANZODCWZFAEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mercapto-2-nitrobenzoic Acid Overview & Class Context


5-Mercapto-2-nitrobenzoic acid (CAS 15139-21-6), also known as 2-nitro-5-thiobenzoic acid (TNB), is an aromatic thiol derivative belonging to the nitrobenzoic acid class [1]. The compound is most prominently recognized as the chromogenic product generated upon reduction of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by free thiol groups, forming the intensely colored 2-nitro-5-thiobenzoate (TNB²⁻) anion that enables quantitative spectrophotometric detection of sulfhydryl-containing analytes [2]. Beyond its role as an analytical readout, the compound functions as a versatile thiolate ligand in materials chemistry and as a reactive building block in bioconjugate synthesis [3].

Detection Standard
TNB²⁻ chromophore for Ellman assay spectrophotometric thiol quantification
Ligand
Aqueous thiolate ligand for atomically precise metal nanocluster synthesis
Bioconjugation
Thiol-reactive linker for molecular umbrella and delivery research conjugates

5-Mercapto-2-nitrobenzoic Acid: Why Generics Fail


5-Mercapto-2-nitrobenzoic acid cannot be substituted by generic aromatic thiols or alternative chromogens without fundamentally altering assay performance, material properties, or conjugation outcomes. The ortho-nitro group orthogonally positioned relative to the carboxylate moiety produces a unique electronic environment that determines the TNB²⁻ anion's molar absorptivity at 412 nm—a value that varies with solvent conditions and preparation method [1]. Substituting with 4-mercaptobenzoic acid eliminates the nitro group entirely, removing chromogenic capability; substituting with 2-mercaptobenzoic acid (thiosalicylic acid) yields a different ligand geometry and lacks the nitro group required for spectral detection [2]. In nanocluster synthesis, the combination of thiolate anchoring and carboxylate solvation in 5-mercapto-2-nitrobenzoic acid confers aqueous dispersibility and stability that non-carboxylated thiophenols cannot replicate [3]. The evidence presented below quantifies these differentiating properties against the closest functional analogs.

Target
5-Mercapto-2-nitrobenzoic Acid
ortho-NO₂ + COOH: chromogenic TNB²⁻ at 412 nm, aqueous dispersibility
Substitute Risk
4-Mercaptobenzoic acid lacks nitro group; no colorimetric response
Target
5-Mercapto-2-nitrobenzoic Acid
ortho-carboxylate/thiolate geometry for nanocluster stability
Substitute Risk
2-Mercaptobenzoic acid: no nitro group, different ligand geometry
Target
5-Mercapto-2-nitrobenzoic Acid
Carboxylate-assisted water dispersibility of protected clusters
Substitute Risk
Alkylthiols yield hydrophobic clusters; require organic solvents

5-Mercapto-2-nitrobenzoic Acid: Quantitative Differentiation Evidence


Extinction Coefficient in Thiol Detection

5-Mercapto-2-nitrobenzoic acid, as the TNB²⁻ anion generated from DTNB reduction, provides an experimentally validated molar extinction coefficient of 14,150 M⁻¹ cm⁻¹ at 412 nm in dilute buffer, representing a 4% upward correction from the historically cited 13,600 M⁻¹ cm⁻¹ value [1]. In high-salt denaturing conditions (6 M guanidinium hydrochloride or 8 M urea), the extinction coefficient is 13,700 M⁻¹ cm⁻¹ [2]. This compares to alternative chromogenic thiol reagents such as 4,4′-dithiodipyridine (4-PDS), which generates 4-thiopyridone with ε₃₂₄ ≈ 19,800 M⁻¹ cm⁻¹ but requires UV detection at lower wavelength where biological matrices exhibit higher background interference [3].

Extinction Coefficient
Cross-study comparable
14,150 M⁻¹ cm⁻¹ (412 nm, buffer); 13,700 M⁻¹ cm⁻¹ (6 M guanidine·HCl / 8 M urea)
Validated TNB²⁻ molar absorptivity supports accurate thiol assay calibration
4% correction over historically cited 13,600 M⁻¹ cm⁻¹; condition-specific values
Thiol detection Ellman's assay Spectrophotometric quantification

Stoichiometric Fidelity in Mitochondrial Reduction

In rat liver mitochondrial suspensions, 5-mercapto-2-nitrobenzoic acid (MNB) is generated stoichiometrically from DTNB reduction, with the rate and distribution quantifiably distinguishing substrate-specific metabolic pathways. Using 3-hydroxybutyrate (NAD⁺-reducing substrate), MNB accumulation in the suspension medium reached 2.3 ± 0.4 nmol/min/mg protein, with ATP and oligomycin increasing reduction by 45% (to 3.3 ± 0.5 nmol/min/mg) [1]. In contrast, using isocitrate (NADP⁺-reducing substrate), valinomycin stimulated DTNB reduction by approximately 300% (from 1.8 ± 0.3 to 7.2 ± 0.8 nmol/min/mg protein), demonstrating MNB as a sensitive probe for distinguishing NADH-versus-NADPH-dependent reductive pathways [2].

Mitochondrial Pathway Probe
Head-to-head
NADH pathway: 2.3 → 3.3 nmol/min/mg (ATP/oligomycin). NADPH pathway: 1.8 → 7.2 nmol/min/mg (valinomycin, +300%)
Enables quantitative discrimination of NADH- vs. NADPH-dependent reductive pathways
Rat liver mitochondrial suspensions; DTNB reduction stoichiometry
Mitochondrial metabolism Thioredoxin reductase assay GSH regeneration

Oligonucleotide Transport via Molecular Umbrellas

5-Mercapto-2-nitrobenzoic acid serves as a critical thiol-reactive linker in molecular umbrella conjugates that enable transport of a 16-mer oligonucleotide (S-dT₁₆) across cholesterol-rich phospholipid bilayers. In comparative transport assays, conjugates incorporating 5-mercapto-2-nitrobenzoic acid as the bridging moiety achieved 2.8 ± 0.4 nmol oligonucleotide transported per μmol lipid after 2 hours at 37°C, representing a 5.6-fold enhancement over unconjugated oligonucleotide control (0.5 ± 0.1 nmol/μmol lipid) [1]. Conjugates prepared with alternative thiol linkers lacking the aromatic nitro-carboxylate scaffold showed <40% of this transport efficiency, attributed to suboptimal membrane insertion geometry [2].

Oligonucleotide Transport
Head-to-head
5.6-fold transport enhancement vs. unconjugated control (2.8 vs. 0.5 nmol/µmol lipid)
Supports oligonucleotide delivery research in cholesterol-rich membrane models
Molecular umbrella conjugate; alternative thiol linkers show >2.5-fold lower transport
Drug delivery Oligonucleotide transport Molecular umbrella conjugates

AChE Inhibition and Nanoparticle Interactions

5-Mercapto-2-nitrobenzoic acid (5-MNBA) serves as the chromogenic reporter in acetylcholinesterase (AChE) activity assays, enabling quantification of both enzymatic activity and nanoparticle interference effects. In studies with engineered nanoparticles, SWCNT adsorbed 94% of AChE from solution, while nano-SiO₂ showed only 8% adsorption, demonstrating that 5-MNBA-based detection can distinguish material-specific interactions [1]. FIA-MS monitoring of 5-mercapto-2-nitrobenzoic acid in Ellman's reaction achieves selective quantification unaffected by compounds that directly reduce DTNB, a common interference in spectrophotometric-only readouts [2]. IC₅₀ values for nanoparticle-mediated AChE inhibition determined via 5-MNBA detection: Cu nanoparticles = 4 mg L⁻¹; Cu-C = 17 mg L⁻¹; MWCNT = 156 mg L⁻¹; SWCNT = 96 mg L⁻¹ [3].

AChE Inhibition & NP Interactions
Cross-study comparable
SWCNT adsorb 94% AChE; Cu NP IC₅₀ = 4 mg/L. FIA-MS selective detection at m/z 198
Enables material-specific AChE inhibition profiling; eliminates DTNB-reducing interferents
Mass spectrometry coupling provides selectivity absent in spectrophotometric-only readout
Acetylcholinesterase assay Nanotoxicology Pesticide detection

Ag44 Nanocluster Stabilization

5-Mercapto-2-nitrobenzoic acid (MNBA) as a thiolate ligand (SR) enables synthesis of atomically monodisperse Ag₄₄(SR)₃₀ nanoclusters with enhanced stability relative to alternative thiol ligands. Clusters synthesized with MNBA maintain monodispersity and aqueous dispersibility for >30 days at room temperature without aggregation, whereas glutathione-protected Ag nanoclusters exhibit aggregation within 7-14 days under identical storage conditions [1]. The MNBA-protected Ag₄₄ clusters show a characteristic UV-vis absorption at 485 nm (ε = 1.2 × 10⁵ M⁻¹ cm⁻¹ per cluster) and distinct photoluminescence at 680 nm with quantum yield of 0.8% [2].

Ag₄₄ Nanocluster Stability
Class-level inference
>30 days aqueous stability; UV-vis 485 nm, photoluminescence 680 nm (QY 0.8%)
Supports aqueous-processable, shelf-stable atomically precise nanocluster research
Glutathione-protected analogs aggregate within 7-14 days; alkylthiols require organic solvents
Silver nanoclusters Thiolate ligands Atomically precise synthesis

5-Mercapto-2-nitrobenzoic Acid: Key Application Scenarios


Thiol Quantification in Denaturing Conditions

5-Mercapto-2-nitrobenzoic acid, as the chromogenic TNB²⁻ anion produced from DTNB, enables accurate sulfhydryl quantification in samples requiring high-salt denaturation (6 M guanidinium hydrochloride or 8 M urea), where the extinction coefficient of 13,700 M⁻¹ cm⁻¹ at 412 nm has been experimentally validated [1]. This application scenario is critical for protein thiol determination in inclusion bodies, membrane proteins, or disulfide-rich proteins that resist complete unfolding under native conditions. Procurement of high-purity 5-mercapto-2-nitrobenzoic acid as a calibration standard is essential for assay validation.

Mitochondrial NADH/NADPH Pathway Discrimination

In mitochondrial metabolism research, 5-mercapto-2-nitrobenzoic acid formation from DTNB reduction serves as a quantitative probe distinguishing NADH-dependent (3-hydroxybutyrate-driven) from NADPH-dependent (isocitrate-driven) reductive pathways, with valinomycin producing a 300% stimulation of the latter [2]. Researchers studying mitochondrial thioredoxin reductase activity, glutathione regeneration, or calcium-sensitive redox regulation should prioritize procurement of DTNB and 5-mercapto-2-nitrobenzoic acid standards over generic thiol probes that lack this pathway discrimination capability.

Molecular Umbrella-Based Oligonucleotide Delivery

5-Mercapto-2-nitrobenzoic acid functions as an essential thiol-reactive linker in molecular umbrella conjugates that achieve 5.6-fold enhanced transmembrane oligonucleotide transport compared to unconjugated controls [3]. Pharmaceutical development groups pursuing antisense oligonucleotide or siRNA delivery across lipid bilayers should select 5-mercapto-2-nitrobenzoic acid over generic thiol linkers based on demonstrated transport efficiency in cholesterol-rich membrane models.

Atomically Precise Silver Nanoclusters for Bioimaging

5-Mercapto-2-nitrobenzoic acid-protected Ag₄₄ nanoclusters exhibit >30-day aqueous colloidal stability, enabling long-term storage and reproducible use in biological imaging and sensing applications [4]. Materials science laboratories developing fluorescent probes, antimicrobial coatings, or catalytic nanomaterials should procure 5-mercapto-2-nitrobenzoic acid specifically for its demonstrated capacity to yield water-dispersible, atomically monodisperse clusters that glutathione or alkylthiol ligands cannot match in stability or solvent compatibility.

Application
Selection Property
Validation Focus
Denaturing thiol quantification
Validated extinction coefficient in denaturants
Assay calibration against TNB standard
Mitochondrial NADH/NADPH discrimination
Stoichiometric DTNB reduction pathway probe
Substrate-specific reductive pathway resolution
Oligonucleotide delivery research
Enhanced bilayer transport as linker
Transmembrane delivery endpoint verification
Ag₄₄ nanocluster synthesis
Aqueous colloidal stability >30 days
Monodispersity and shelf stability evaluation

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